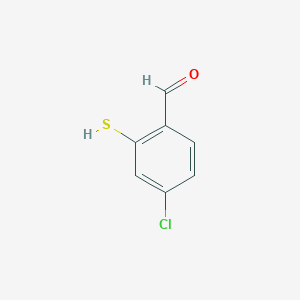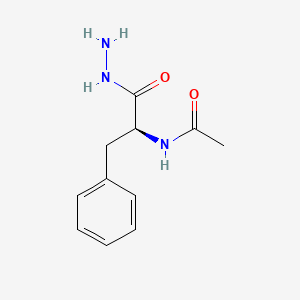
Cyclopentanecarbaldehyde 2,4-dinitrophenylhydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentanecarbaldehyde 2,4-dinitrophenylhydrazone is a chemical compound with the molecular formula C12H14N4O4 and a molecular weight of 278.3 g/mol . This compound is a derivative of cyclopentanecarbaldehyde and 2,4-dinitrophenylhydrazine, and it is commonly used in analytical chemistry for the detection and quantification of carbonyl compounds .
Preparation Methods
The synthesis of cyclopentanecarbaldehyde 2,4-dinitrophenylhydrazone typically involves the reaction of cyclopentanecarbaldehyde with 2,4-dinitrophenylhydrazine in the presence of an acid catalyst . The reaction proceeds via an addition-elimination mechanism, resulting in the formation of the hydrazone derivative. The reaction conditions often include the use of solvents such as methanol or ethanol, and the reaction is carried out at room temperature .
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Cyclopentanecarbaldehyde 2,4-dinitrophenylhydrazone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The hydrazone group can undergo substitution reactions with various nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Cyclopentanecarbaldehyde 2,4-dinitrophenylhydrazone has a wide range of applications in scientific research:
Analytical Chemistry: It is used as a reagent for the detection and quantification of carbonyl compounds in various samples.
Biology: The compound is used in studies involving the identification of carbonyl-containing biomolecules.
Medicine: It is employed in the analysis of pharmaceutical compounds that contain carbonyl groups.
Industry: The compound is used in quality control processes to detect impurities in industrial products.
Mechanism of Action
The mechanism of action of cyclopentanecarbaldehyde 2,4-dinitrophenylhydrazone involves the formation of a hydrazone derivative through an addition-elimination reaction. The compound reacts with carbonyl groups in aldehydes and ketones, forming a stable hydrazone product. This reaction is facilitated by the presence of an acid catalyst, which protonates the carbonyl group, making it more electrophilic and susceptible to nucleophilic attack by the hydrazine derivative .
Comparison with Similar Compounds
Cyclopentanecarbaldehyde 2,4-dinitrophenylhydrazone is similar to other 2,4-dinitrophenylhydrazone derivatives, such as:
- Acetaldehyde 2,4-dinitrophenylhydrazone
- Benzaldehyde 2,4-dinitrophenylhydrazone
- Formaldehyde 2,4-dinitrophenylhydrazone
These compounds share similar chemical properties and reactivity due to the presence of the 2,4-dinitrophenylhydrazone group. this compound is unique in its structure due to the cyclopentane ring, which imparts different steric and electronic effects compared to other derivatives.
Properties
Molecular Formula |
C12H14N4O4 |
|---|---|
Molecular Weight |
278.26 g/mol |
IUPAC Name |
N-(cyclopentylmethylideneamino)-2,4-dinitroaniline |
InChI |
InChI=1S/C12H14N4O4/c17-15(18)10-5-6-11(12(7-10)16(19)20)14-13-8-9-3-1-2-4-9/h5-9,14H,1-4H2 |
InChI Key |
BRMLQGMMAHRIMB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


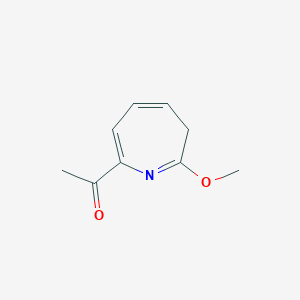

![N'-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]-2-({5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B13822379.png)




![N-cyclohexyl-2-[[(E)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B13822397.png)
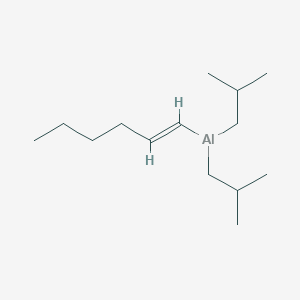
![8-[(2E)-2-[(5-bromo-2-hydroxyphenyl)methylidene]hydrazinyl]-7-hexyl-3-methylpurine-2,6-dione](/img/structure/B13822414.png)
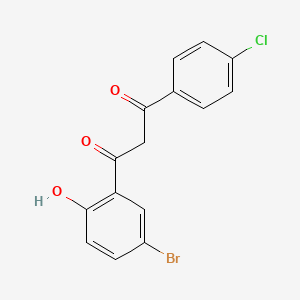
![(2S)-2-amino-6-[2-formyl-5-(hydroxymethyl)pyrrolidin-1-yl]hexanoic acid](/img/structure/B13822423.png)
